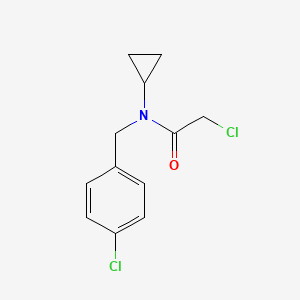

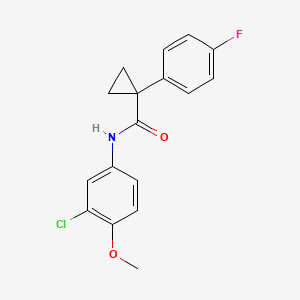

![molecular formula C18H25NO5 B2489539 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide CAS No. 900006-40-8](/img/structure/B2489539.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic compounds featuring a spiro configuration, integrating a benzamide moiety with a dioxaspiro[4.5]decane structure. Such compounds often exhibit interesting biological activities and are studied for their potential in various applications outside the scope of this summary.

Synthesis Analysis

The synthesis of compounds related to "N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide" typically involves multi-step organic reactions, such as the Mannich reaction, which combines ketones or aldehydes with amines and formaldehyde in alcohol to produce compounds with potential growth-regulating activity (Sharifkanov et al., 2001). Additionally, complex syntheses involving palladium-catalyzed aminocarbonylation have been developed to obtain structurally related acrylamides, indicating the chemical versatility of these compounds (Farkas, Petz, & Kollár, 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic techniques such as NMR and IR, alongside X-ray crystallography, revealing intricate details about their stereochemistry and electronic properties. For instance, studies on similar spirocyclic compounds provide insights into their conformations and the effects of substituents on their overall molecular architecture (Canpolat & Kaya, 2004).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Vic-Dioximes

Compounds related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide, such as vic-dioxime ligands, have been synthesized and characterized. These ligands coordinate through nitrogen atoms and have applications in forming metal complexes (Canpolat & Kaya, 2004).

1,4-Dioxaspiro[4.5]decan-8-one as a Synthetic Intermediate

This compound, closely related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide, serves as a useful bifunctional synthetic intermediate in organic chemistry, used in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

Medicinal Chemistry Applications

Antiviral Evaluation

Derivatives of the compound, such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, exhibit antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

5-HT1A Receptor Agonists

1-(1,4-Dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a compound with structural similarities, has been identified as a potent 5-HT1A receptor agonist. This has implications in developing new strategies for pain control and potentially in neuroprotective activity (Franchini et al., 2017).

Material Science and Other Applications

Growth-Regulating Activity

Certain derivatives of the compound demonstrate growth-regulating activities, which could have applications in agriculture and plant biology (Sharifkanov et al., 2001).

Phase Equilibria in Sustainable Solvents

Research on the phase equilibria of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents provides insights into its potential applications in alternative reaction designs, such as telomerization and extraction/separation processes (Melo et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-21-15-8-6-7-14(16(15)22-2)17(20)19-11-13-12-23-18(24-13)9-4-3-5-10-18/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXYYLHVBPRQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

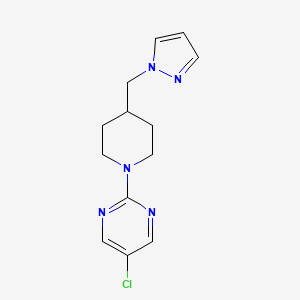

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)

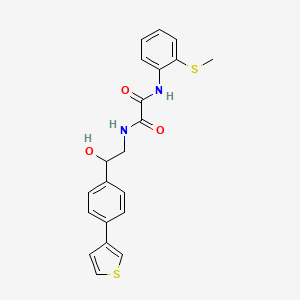

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2489459.png)

![2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2489463.png)

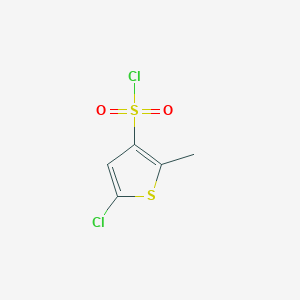

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489464.png)

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)